2,3,6-三甲基苯甲醛

描述

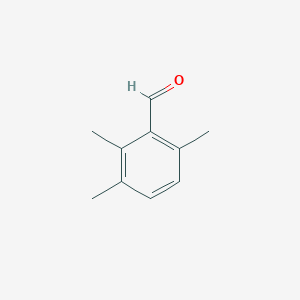

2,3,6-Trimethylbenzaldehyde, also known as isoxylaldehyde, is an organic compound that belongs to the class of benzoyl derivatives . It has a molecular formula of C10H12O and an average mass of 148.202 Da .

Molecular Structure Analysis

The molecular structure of 2,3,6-Trimethylbenzaldehyde consists of a benzene ring with three methyl groups and one aldehyde group attached. The IUPAC Standard InChI is InChI=1S/C10H12O/c1-7-4-5-8(2)10(6-11)9(7)3/h4-6H,1-3H3 .Physical And Chemical Properties Analysis

2,3,6-Trimethylbenzaldehyde has a molecular weight of 148.2 . The Log Octanol-Water Partition Coefficient (Log Kow) is estimated to be 3.35, indicating moderate hydrophobicity . The boiling point is estimated to be 239.36°C, and the melting point is estimated to be 30.69°C .科学研究应用

合成和化学性质

衍生物的合成:2,3,6-三甲基苯甲醛用于合成其他化合物。例如,Kawai、Yamazaki和Yuhashi(1974年)展示了它在Cannizzaro反应中的作用,产生2,3,6-三甲基苯甲醇,最初被误认为是三甲基苯甲醇的混合物(Kawai, Yamazaki, & Yuhashi, 1974)。

电化学性质:Urove和Peters(1994年)研究了2,4,6-三甲基苯甲酰氯和2,4,6-三甲基苯甲醛在乙腈中在不同阴极上的电化学还原。他们的发现揭示了三甲基苯甲醛在电化学中的行为和潜在应用(Urove & Peters, 1994)。

结构分析:Pan等人(2006年)利用粉末X射线衍射数据研究了2,4,6-三甲氧基苯甲醛及其衍生物的结构特性。这项研究有助于理解三甲基苯衍生物的固态结构特征(Pan et al., 2006)。

催化和反应

催化应用:Belokon’等人(1999年)的研究表明手性钛配合物在对三甲基硅氰化物与醛的不对称加成中的应用,突显了三甲基苯甲醛在催化中的潜在作用(Belokon’等人,1999年)。

氧化研究:ShimizuMasao等人(2006年)研究了2,4,6-三甲基苯酚的选择性氧化为3,5-二甲基-4-羟基苯甲醛,展示了2,4,6-三甲基苯甲醛在氧化反应中的作用(ShimizuMasao et al., 2006)。

分析化学

- 分析方法开发:段秀红(2012年)建立了一个用于2,4,6-三甲基苯甲醛的反相高效液相色谱(RP-HPLC)的分析方法,表明其在分析化学中的重要性(Duan Xiu-hong, 2012)

安全和危害

Safety data for 2,3,6-Trimethylbenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

属性

IUPAC Name |

2,3,6-trimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-5-8(2)10(6-11)9(7)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMDCMLCZRILTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437024 | |

| Record name | 2,3,6-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34341-29-2 | |

| Record name | 2,3,6-Trimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34341-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trimethylbenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3M223NG3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,6-Trimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary source of 2,3,6-Trimethylbenzaldehyde?

A: 2,3,6-Trimethylbenzaldehyde is primarily found in the essential oils of various plant species. Research highlights its presence in the Ferulago genus, including Ferulago pachyloba [], Ferulago platycarpa [], Ferulago longistylis [, , ], Ferulago cassia [], and Ferulago glareosa []. It has also been identified in Eryngium species like Eryngium expansum [], Eryngium foetidum [, ], and Eryngium yuccifolium [], as well as in Hypericum thymopsis [].

Q2: How does the geographic location affect the concentration of 2,3,6-Trimethylbenzaldehyde in plant species?

A: Studies on Ferulago cassia [] and Eryngium maritimum [] demonstrate that the concentration of 2,3,6-Trimethylbenzaldehyde and other essential oil components can significantly vary depending on the geographic location and environmental conditions of the plant.

Q3: What is the chemical structure of 2,3,6-Trimethylbenzaldehyde?

A3: 2,3,6-Trimethylbenzaldehyde is an aromatic aldehyde. Its structure consists of a benzene ring with an aldehyde group (-CHO) at the first carbon and three methyl groups (-CH3) attached to the 2nd, 3rd, and 6th carbon atoms of the benzene ring.

Q4: Can you provide the molecular formula and weight of 2,3,6-Trimethylbenzaldehyde?

A4: The molecular formula of 2,3,6-Trimethylbenzaldehyde is C10H12O, and its molecular weight is 148.20 g/mol.

Q5: Are there any synthetic routes for producing 2,3,6-Trimethylbenzaldehyde?

A: Yes, 2,3,6-Trimethylbenzyl alcohol can be synthesized via the Cannizzaro reaction using 2,3,6-trimethylbenzaldehyde as a starting material [].

Q6: Which analytical techniques are commonly employed to identify and quantify 2,3,6-Trimethylbenzaldehyde in essential oils?

A: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to identify and quantify 2,3,6-Trimethylbenzaldehyde in essential oils [, , , , , , , , , , , , ].

Q7: Have any antimicrobial properties been reported for 2,3,6-Trimethylbenzaldehyde?

A: While some studies suggest that essential oils containing 2,3,6-Trimethylbenzaldehyde may possess antimicrobial properties [, ], further research is needed to determine the specific contribution of this compound to the overall antimicrobial activity.

Q8: Does the essential oil composition of Ferulago longistylis vary between different plant parts?

A: Yes, the essential oil composition of Ferulago longistylis differs between its fruits and roots. The fruit oil is characterized by a higher concentration of 2,3,6-Trimethylbenzaldehyde, while the root oil primarily contains α-pinene [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1655216.png)

![2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1655223.png)

![5-(4-Fluoroanilino)-1,3-dimethyl-8-phenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655229.png)

![5-(4-Methoxyanilino)-1,3-dimethyl-8-phenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655231.png)

![8,10,12-Trimethyl-4-(4-methylphenyl)-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655234.png)

![4-Ethyl-8,10,12-trimethyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655235.png)

![4,8-Dimethyl-10,12-diphenyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655237.png)